N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is introduced.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety are likely involved in binding to proteins or enzymes, affecting their function. The sulfonyl group may play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide: shares similarities with other sulfonyl-containing compounds and pyrrolidine derivatives.
This compound: is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to other compounds.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidine ring, chloropyridine moiety, and sulfonyl group, which together may provide a unique profile of biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-12(22)20-13-2-4-15(5-3-13)26(23,24)21-9-7-14(11-21)25-17-6-8-19-10-16(17)18/h2-6,8,10,14H,7,9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNGLGVGOMSOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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